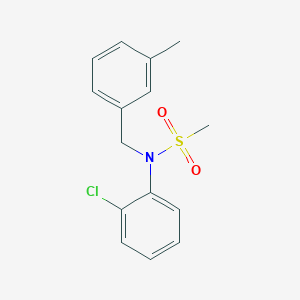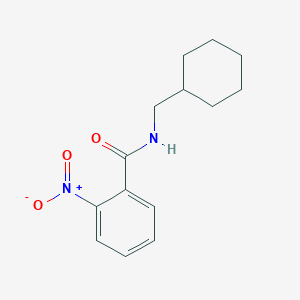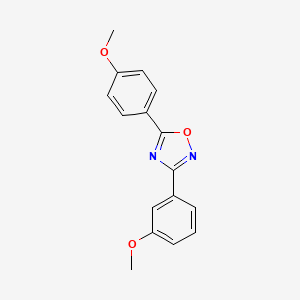
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Pharmacological Research
Antimicrobial and Antioxidant Activities : Derivatives of 1,3,4-oxadiazole, which includes the compound , have shown significant antimicrobial and antioxidant activities. This demonstrates the compound's potential use in developing new antimicrobial and antioxidant agents (Dinesha et al., 2014).
Anticonvulsant Potency : Some derivatives of 1,3,4-oxadiazole have shown significant anticonvulsant potency, indicating the possibility of developing new anticonvulsant drugs from these compounds (P. Tsitsa et al., 1989).
Corrosion Inhibition
- Corrosion Inhibitor for Steel : 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media. This suggests potential industrial applications in protecting metals against corrosion (M. Bouklah et al., 2006).
Luminescence and Chelate Complex Studies
- Luminescence Properties : Studies on the luminescence of 5-aryl-3-methyl-1,2,4-oxadiazoles, including derivatives similar to the compound of interest, have indicated potential applications in materials science, particularly in the development of luminescent materials (I. E. Mikhailov et al., 2016).
Anti-Inflammatory and Analgesic Applications
- Anti-Inflammatory and Analgesic Properties : Novel oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This indicates the potential of such compounds in the development of new anti-inflammatory and analgesic drugs (Dinesha et al., 2016).
Tubulin Inhibition in Cancer Research
- Tubulin Inhibition and Cancer Research : Diaryl 5-amino-1,2,4-oxadiazoles, similar to the compound , have been identified as potent tubulin inhibitors. This suggests their potential application in cancer therapy, specifically targeting cell division processes (A. Gakh et al., 2013).
Other Potential Applications
- Antibacterial and Antioxidant Activity : Some oxadiazole compounds have shown notable antibacterial and antioxidant activities, suggesting their potential utility indeveloping new antibacterial agents and antioxidants (K. Anusevičius et al., 2015).
Synthesis of Heterocyclic Compounds : Research has focused on developing methods for synthesizing oxadiazole derivatives, including those similar to 3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, for various applications such as in the development of heterocyclic compounds (Liang‐Nian He & Ruyu Chen, 1997).
Inhibitors of Human SIRT2 in Cancer Cells : Some oxadiazole derivatives have been identified as inhibitors of human SIRT2 in hepatocellular cancer cells, suggesting their potential use in cancer treatment (Dukanya et al., 2020).
Anticancer Evaluation : Novel derivatives of 1,3,4-oxadiazole, including those with a structure related to the compound of interest, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines (T. Yakantham et al., 2019).
Synthesis and Antibacterial Activity : Research has also been conducted on the synthesis and antibacterial activity of oxadiazole derivatives, highlighting their potential in the development of new antibacterial agents (А. А. Aghekyan et al., 2020).
Fluorescence Properties of Nitrogen Heterocyclic Aromatic Halides : Studies on the fluorescence properties of nitrogen heterocyclic aromatic halides, including oxadiazoles, suggest potential applications in materials science and chemistry (Juan Li et al., 2017).
Corrosion Inhibition in Acidic Media : Research has explored the use of 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles as corrosion inhibitors in acidic media, indicating their potential industrial application in protecting metals against corrosion (F. Bentiss et al., 2002).
- potential in developing new cancer therapies (V. Adimule et al., 2014).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-8-6-11(7-9-13)16-17-15(18-21-16)12-4-3-5-14(10-12)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQARDYJPQWDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine](/img/structure/B4391048.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B4391055.png)
![3-allyl-11-(2-methoxyphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4391057.png)
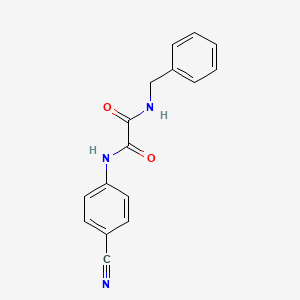
![2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4391065.png)

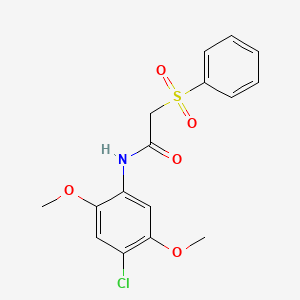
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4391080.png)
![methyl 4-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4391085.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391099.png)
![2-{4-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4391110.png)
